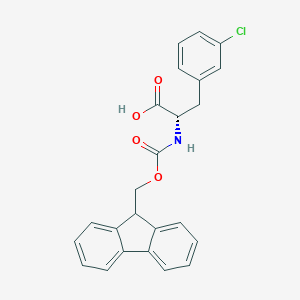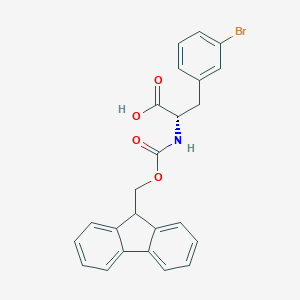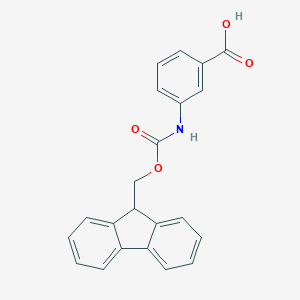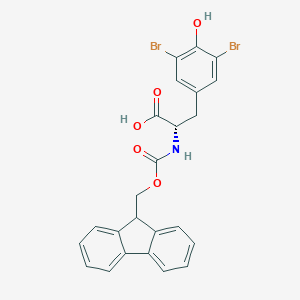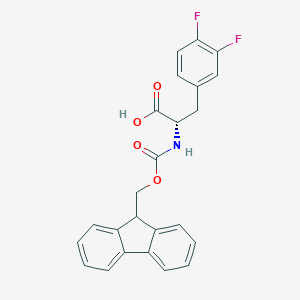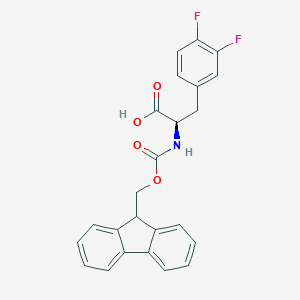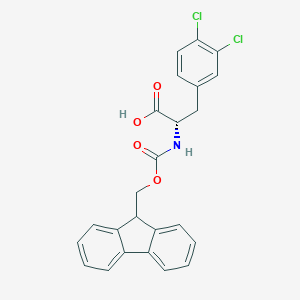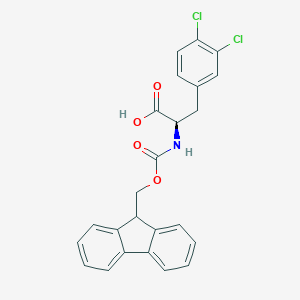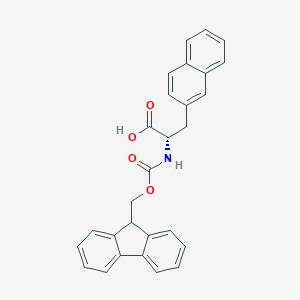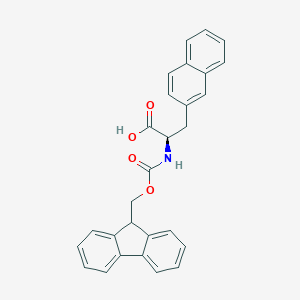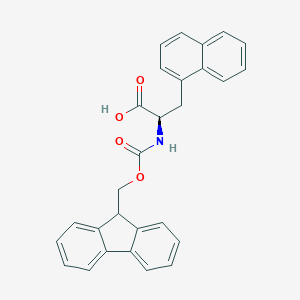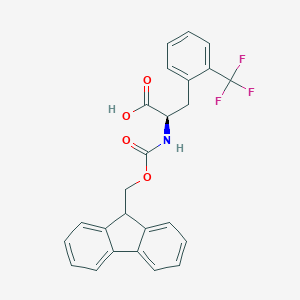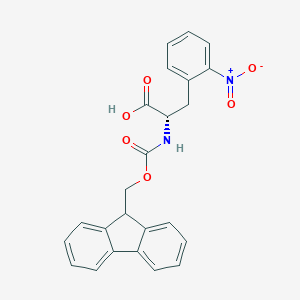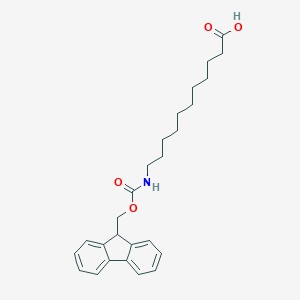
Fmoc-11-Aminoundecansäure
Übersicht
Beschreibung
Fmoc-11-aminoundecanoic acid is a chemical compound that features an alkane chain with terminal fluorenylmethyloxycarbonyl-protected amine and carboxylic acid groups . This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other conjugation applications . The fluorenylmethyloxycarbonyl group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Wissenschaftliche Forschungsanwendungen
Fmoc-11-aminoundecanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteolysis-Targeting Chimeras (PROTACs): Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Peptide Synthesis: Utilized in solid-phase peptide synthesis due to its ability to form stable amide bonds.
Drug Delivery: Employed in the development of drug delivery systems due to its ability to conjugate with various molecules.
Wirkmechanismus
Target of Action
Fmoc-11-aminoundecanoic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugation applications . The compound’s primary targets are therefore the proteins that are intended to be degraded by the PROTACs.
Mode of Action
Fmoc-11-aminoundecanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Fmoc-11-aminoundecanoic acid is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the assembly of proteins . The compound’s role in these pathways is primarily as a linker, facilitating the connection of different amino acids or peptides in the synthesis process .
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to have good stability under normal storage conditions .
Result of Action
The primary result of Fmoc-11-aminoundecanoic acid’s action is the formation of peptide bonds, leading to the synthesis of peptides or PROTACs . These compounds can then interact with their target proteins, leading to various molecular and cellular effects depending on the specific targets and the nature of the interaction .
Action Environment
The action of Fmoc-11-aminoundecanoic acid is influenced by the conditions under which the peptide synthesis occurs . Factors such as pH, temperature, and the presence of other reagents can affect the efficiency of the peptide bond formation and the stability of the resulting peptides . For example, the Fmoc group can be deprotected under basic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-11-aminoundecanoic acid typically involves the protection of the amine group with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base . The carboxylic acid group remains unaltered during this process.
Industrial Production Methods
Industrial production of Fmoc-11-aminoundecanoic acid often starts from 11-aminoundecanoic acid, which can be derived from castor oil. The process involves several steps, including hydrolysis, hydrogenation, and protection of the amine group . The final product is purified through crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-11-aminoundecanoic acid undergoes various chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for deprotection.
Amide Bond Formation: Activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or hexafluorophosphate azabenzotriazole tetramethyl uronium are used.
Major Products Formed
Deprotection: Free amine is obtained after deprotection.
Amide Bond Formation: Stable amide bonds are formed when the carboxylic acid reacts with primary amine groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Aminoundecanoic Acid: The parent compound from which Fmoc-11-aminoundecanoic acid is derived.
Fmoc-8-aminocaprylic Acid: Another fluorenylmethyloxycarbonyl-protected amino acid with a shorter alkane chain.
Uniqueness
Fmoc-11-aminoundecanoic acid is unique due to its longer alkane chain, which provides greater flexibility and distance between the functional groups. This makes it particularly useful in applications requiring longer linkers, such as the synthesis of PROTACs .
Eigenschaften
IUPAC Name |
11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEVDILDSCXKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402805 | |
| Record name | 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88574-07-6 | |
| Record name | 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-11-Aun-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


